molecular formula C14H26N6O4 B1522368 tert-butyl N-{[4-amino-5-({[(tert-butoxy)carbonyl]amino}methyl)-4H-1,2,4-triazol-3-yl]methyl}carbamate CAS No. 1253420-36-8

tert-butyl N-{[4-amino-5-({[(tert-butoxy)carbonyl]amino}methyl)-4H-1,2,4-triazol-3-yl]methyl}carbamate

Cat. No.: B1522368
CAS No.: 1253420-36-8
M. Wt: 342.39 g/mol
InChI Key: LLNGMXNUBNNBAD-UHFFFAOYSA-N
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Description

The compound “tert-butyl N-{[4-amino-5-({[(tert-butoxy)carbonyl]amino}methyl)-4H-1,2,4-triazol-3-yl]methyl}carbamate” is a complex organic molecule. It contains a tert-butoxycarbonyl (BOC) group, which is a protecting group used in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .


Synthesis Analysis

The synthesis of such a compound would likely involve the use of tert-butyl carbamate, which is used in palladium-catalyzed synthesis of N-Boc-protected anilines . It has also been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position . A direct preparation of O-substituted hydroxylamines from alcohols is described by O-alkylation of tert-butyl N-hydroxycarbamate with the methanesulfonates of respective alcohols, followed by acidic N-deprotection .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The tert-butoxycarbonyl (BOC) group is a significant component of the molecule . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .


Chemical Reactions Analysis

The compound would likely undergo a variety of chemical reactions due to the presence of multiple functional groups. For instance, the BOC group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the tert-butyl cation intermediate to alkylate other nucleophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. For instance, tert-butyl carbamate, a related compound, is a white to slightly yellow solid with a melting point of 105-108 °C .

Scientific Research Applications

Chemoselective Transformation in Amino Protecting Groups

Tert-butyl N-{[4-amino-5-({[(tert-butoxy)carbonyl]amino}methyl)-4H-1,2,4-triazol-3-yl]methyl}carbamate has applications in the chemoselective transformation of amino protecting groups. This compound is involved in the synthesis of the N-tert-butyldimethylsilyloxycarbonyl group (silyl carbamate), which can be created from commonly used amino protecting groups like N-tert-butoxycarbonyl (Boc) and N-benzyloxycarbonyl (Z). These transformations can occur under mild conditions, showing the versatility of this compound in organic synthesis (Sakaitani & Ohfune, 1990).

Synthesis of Chiral Oxazolidinones

The compound is also used in the synthesis of chiral oxazolidinones from N-Boc derivatives of β-amino alcohols. This process involves the treatment of N-tert-butoxycarbonyl derivatives with p-toluenesulfonyl chloride to produce 2-axazolidinones. Such heterocycles are produced by intramolecular nucleophilic attack of the carbamate moiety in an intermediate tosylate, demonstrating the compound's role in complex heterocyclic synthesis (Agami et al., 1993).

Catalysis in N-tert-Butoxycarbonylation

This compound is significant in catalyzing the N-tert-butoxycarbonylation of amines, a process efficiently facilitated by Indium(III) bromide and chloride. The reaction yields N-tert-butyl-carbamates from various aromatic, heteroaromatic, and aliphatic amines. This demonstrates its applicability in the synthesis of N-t-Boc derivatives from different amines, highlighting its versatility in organic synthesis and catalysis (Chankeshwara & Chakraborti, 2006).

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact molecular structure and the conditions under which it is handled. For instance, tert-butyl carbamate is classified as a combustible solid .

Future Directions

The future directions for research on this compound could include further exploration of its synthesis and potential applications in organic synthesis, particularly as a protecting group for amines . Additionally, more research could be done to fully understand its physical and chemical properties, as well as its safety and hazards.

Properties

IUPAC Name

tert-butyl N-[[4-amino-5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,2,4-triazol-3-yl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N6O4/c1-13(2,3)23-11(21)16-7-9-18-19-10(20(9)15)8-17-12(22)24-14(4,5)6/h7-8,15H2,1-6H3,(H,16,21)(H,17,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLNGMXNUBNNBAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NN=C(N1N)CNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-butyl N-{[4-amino-5-({[(tert-butoxy)carbonyl]amino}methyl)-4H-1,2,4-triazol-3-yl]methyl}carbamate
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tert-butyl N-{[4-amino-5-({[(tert-butoxy)carbonyl]amino}methyl)-4H-1,2,4-triazol-3-yl]methyl}carbamate
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tert-butyl N-{[4-amino-5-({[(tert-butoxy)carbonyl]amino}methyl)-4H-1,2,4-triazol-3-yl]methyl}carbamate
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tert-butyl N-{[4-amino-5-({[(tert-butoxy)carbonyl]amino}methyl)-4H-1,2,4-triazol-3-yl]methyl}carbamate
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tert-butyl N-{[4-amino-5-({[(tert-butoxy)carbonyl]amino}methyl)-4H-1,2,4-triazol-3-yl]methyl}carbamate
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tert-butyl N-{[4-amino-5-({[(tert-butoxy)carbonyl]amino}methyl)-4H-1,2,4-triazol-3-yl]methyl}carbamate

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